molecular formula C17H21NO2S B3259634 2,4,6-trimethyl-N-(4-methylbenzyl)benzenesulfonamide CAS No. 321705-53-7

2,4,6-trimethyl-N-(4-methylbenzyl)benzenesulfonamide

Cat. No.: B3259634
CAS No.: 321705-53-7
M. Wt: 303.4 g/mol
InChI Key: QCMBDULVVVJLAI-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(4-methylbenzyl)benzenesulfonamide is a chemical compound of the sulfonamide class, provided for research purposes. Its molecular formula is C18H23NO2S . Sulfonamides are a historically significant class of compounds with a wide range of investigated biological activities. This compound serves as a valuable intermediate or precursor in organic synthesis and medicinal chemistry research. Its structure, featuring a mesitylene-sulfonyl group, is similar to that of other 2,4,6-trimethylbenzenesulfonamide derivatives which have demonstrated promising antibacterial activity in scientific studies. Specifically, closely related sulfonyl hydrazones have shown efficacy against Gram-positive bacterial strains, with minimal inhibitory concentration (MIC) values as low as 7.81 µg/mL . Furthermore, research into structurally analogous benzenesulfonamides has revealed their potential as modulators of important biochemical pathways. Some derivatives are known to act as carbonic anhydrase inhibitors , influencing enzymes that are therapeutic targets for conditions like glaucoma, epilepsy, and cancer . Other similar compounds, such as 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS), have been identified as direct activators of phospholipase C (PLC) , an enzyme critical to intracellular calcium signaling . Studies on such activators suggest they can significantly increase calcium influx in vascular smooth muscle and may stimulate apoptosis in certain cancer cell lines, indicating their utility in probing cell signaling mechanisms . Researchers can leverage this compound as a building block for the development of novel bioactive molecules or as a tool for biochemical studies. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-12-5-7-16(8-6-12)11-18-21(19,20)17-14(3)9-13(2)10-15(17)4/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMBDULVVVJLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(4-methylbenzyl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-methylbenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(4-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 2,4,6-trimethylbenzoic acid derivatives.

    Reduction: Formation of 2,4,6-trimethyl-N-(4-methylbenzyl)aniline.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Overview

2,4,6-Trimethyl-N-(4-methylbenzyl)benzenesulfonamide, with the CAS number 321705-53-7, is a sulfonamide compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, organic synthesis, and materials science, supported by relevant case studies and data tables.

Medicinal Chemistry

This compound has shown potential as an antimicrobial agent. Studies indicate that similar sulfonamide derivatives can exhibit significant antibacterial activity against various pathogens.

  • Case Study : A series of hydrazones derived from 2,4,6-trimethylbenzenesulfonyl hydrazones demonstrated promising antibacterial properties with minimal inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL against Gram-positive bacteria . This suggests that modifications of the sulfonamide structure can lead to effective antimicrobial agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations such as nucleophilic substitutions and coupling reactions.

  • Synthesis Applications :
    • Nucleophilic Substitution : The sulfonamide group can be replaced by various nucleophiles to create diverse derivatives.
    • Coupling Reactions : It can participate in cross-coupling reactions to form complex aromatic compounds useful in pharmaceuticals and agrochemicals.

Materials Science

In materials science, the compound's unique properties make it suitable for developing novel materials with specific functionalities.

  • Research Insights : The incorporation of sulfonamide groups into polymer matrices has been explored for enhancing thermal stability and mechanical properties . This application is particularly relevant in developing advanced composites for industrial use.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Type
2,4,6-Trimethylbenzenesulfonyl hydrazone7.81 - 15.62Antibacterial
N-(4-Iodophenyl)methylidene15.00Antibacterial
N-(3-Ethoxy-4-hydroxyphenyl)methylidene10.00Antibacterial

Table 2: Synthesis Pathways for Derivatives

Reaction TypeReagents UsedExpected Products
Nucleophilic SubstitutionSodium azideAzide derivative
Coupling ReactionPalladium catalyst + baseComplex aromatic compounds
ReductionLithium aluminum hydrideAlcohol derivatives

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The methyl and benzyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzyl-Substituted Analogues

2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide (CAS 305849-16-5)
  • Structure : Replaces the 4-methyl group on the benzyl ring with a trifluoromethyl (CF₃) group.
  • Molecular Formula: C₁₇H₁₈F₃NO₂S (MW: 357.39 g/mol).
  • Impact of Substituent: The CF₃ group enhances electronegativity and metabolic stability compared to the CH₃ group in the target compound. This substitution increases lipophilicity (logP ~3.5 vs.
2,4,6-Trimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • Structure : Features a propargyl (prop-2-yn-1-yl) group instead of benzyl.
  • Synthesis : Achieved in 93% yield via a reported procedure, with ¹H NMR data (δ 2.09–6.96 ppm) confirming regioselective substitution .

Phenyl-Substituted Analogues

m-3M3FBS (2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide)
  • Structure : Direct attachment of a 3-(trifluoromethyl)phenyl group to the sulfonamide nitrogen.
  • Biological Activity : A potent phospholipase C (PLC) activator, inducing calcium influx and apoptosis in cell lines .
  • Mechanism: Depletes phosphatidylinositol 4,5-bisphosphate (PIP₂) via PLC activation, altering membrane dynamics and protein oligomerization .
Sulfamethazine (4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide)
  • Structure : Features a 4,6-dimethylpyrimidinyl group.
  • Application : Antimicrobial agent metabolized to N4-acetyl and glucose conjugates in vivo .
  • Contrast: The amino group at the para position enables hydrogen bonding, unlike the methyl groups in the target compound.

Heterocyclic-Substituted Analogues

2,4,6-Trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • Structure : Substituted with a 5-methylisoxazole ring.
  • Molecular Formula : C₁₄H₁₆N₂O₃S (MW: 292.35 g/mol).
N-(Mesitylsulfonyl)-2,4,6-trimethyl-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)benzenesulfonamide
  • Structure : Contains a spiro-annulated cyclooctane ring.
  • Synthesis : Yielded 60% via sulfonyl chloride coupling.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula logP* Biological Activity
Target Compound 4-Methylbenzyl C₁₆H₁₉NO₂S ~2.8 Not reported
m-3M3FBS 3-(Trifluoromethyl)phenyl C₁₆H₁₄F₃NO₂S ~3.9 PLC activator, apoptosis
2,4,6-Trimethyl-N-[4-(CF₃)benzyl]benzenesulfonamide 4-(Trifluoromethyl)benzyl C₁₇H₁₈F₃NO₂S ~3.5 Not reported
2,4,6-Trimethyl-N-(propargyl)benzenesulfonamide Propargyl C₁₂H₁₃NO₂S ~2.2 High-yield synthetic intermediate

*Estimated using fragment-based methods.

Biological Activity

2,4,6-Trimethyl-N-(4-methylbenzyl)benzenesulfonamide is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its structure features a sulfonamide group attached to a trimethyl-substituted benzene ring and a 4-methylbenzyl moiety. This unique configuration contributes to its biological activity.

1. Enzyme Inhibition:
Research has shown that compounds in the benzenesulfonamide class can inhibit various enzymes, particularly those involved in metabolic pathways. For instance, derivatives of benzenesulfonamide have been studied for their ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which play crucial roles in physiological processes.

2. Antimicrobial Activity:
The compound has demonstrated potential antimicrobial properties. A study on related benzenesulfonamide derivatives indicated that they exhibit significant antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 7.81 to 15.62 µg/mL for the most active derivatives .

3. Vascular Reactivity:
In studies involving vascular smooth muscle cells, related compounds have been shown to activate phospholipase C and stimulate calcium influx, leading to increased vascular reactivity. This suggests potential therapeutic applications in managing conditions related to vascular function .

Antimicrobial Activity

A series of experiments conducted on various benzenesulfonamide derivatives revealed that modifications in the chemical structure can significantly enhance their antibacterial properties. For example:

CompoundMIC (µg/mL)Target Bacteria
Derivative 247.81 - 15.62Staphylococcus aureus
Derivative 2515.62 - 31.25Escherichia coli

These findings suggest that structural variations can lead to improved efficacy against specific bacterial strains.

Vascular Smooth Muscle Studies

In vivo studies using Wistar rats demonstrated that the compound significantly influences vascular smooth muscle reactivity by enhancing calcium influx from both intra- and extracellular sources:

ParameterControl Groupm-3M3FBS Group
Perfusion Pressure (mmHg)BaselineIncreased
Calcium InfluxNormalSignificantly Higher

This indicates that the compound could potentially be used in therapies targeting vascular dysfunctions.

Case Studies

  • Antimicrobial Efficacy Study:
    A study focused on synthesizing various hydrazones derived from benzenesulfonamides found that certain modifications led to compounds with enhanced antibacterial activity against common pathogens .
  • Vascular Reactivity Research:
    A research project evaluated the effects of m-3M3FBS on isolated rat tail arteries, demonstrating its ability to increase contraction force through enhanced calcium signaling pathways . This study highlights its potential implications for treating vascular diseases.

Q & A

Q. What are the optimal synthetic conditions for 2,4,6-trimethyl-N-(4-methylbenzyl)benzenesulfonamide, and how can purity be maximized?

The synthesis involves nucleophilic substitution followed by acylation. Key steps include:

  • Temperature control : Maintain 60–80°C during sulfonamide bond formation to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
  • Catalysts : Employ triethylamine (TEA) as a base to deprotonate intermediates and improve yields .
  • Purification : Recrystallization using ethanol/water mixtures (3:1 ratio) achieves >95% purity, verified by HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural elucidation : High-resolution NMR (¹H/¹³C) identifies methyl and benzyl substituents, while X-ray crystallography resolves 3D conformation .
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 357.39) .
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C .

Q. What are the key physicochemical properties relevant to experimental design?

  • Melting point : 114–118°C (consistent with crystalline purity) .
  • Solubility : Sparingly soluble in water (<0.1 mg/mL), but dissolves in DMSO (50 mg/mL) for biological assays .
  • Stability : Stable at pH 4–9 for 24 hours; store desiccated at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does structural modification of the benzyl or sulfonamide groups influence bioactivity?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzyl ring enhances enzyme inhibition (e.g., phospholipase C) but reduces solubility .
  • Methyl group positioning : 2,4,6-trimethylation on the benzene ring increases steric hindrance, altering binding kinetics to targets like histone deacetylases (HDACs) .
  • Methodological approach : Compare IC₅₀ values of analogs using enzyme inhibition assays (e.g., fluorometric HDAC kits) .

Q. What mechanisms explain its modulation of calcium influx in vascular smooth muscle cells?

  • PLC activation : The compound mimics m-3M3FBS, a phospholipase C (PLC) activator, increasing IP₃ production and calcium release from endoplasmic reticulum stores .
  • Extracellular calcium entry : Enhances TRPC6 channel activity, measured via Fura-2 AM fluorescence in LPS-treated arteries .
  • Experimental validation : Use calcium-free Krebs solution to isolate intracellular vs. extracellular calcium contributions .

Q. How can computational modeling predict its reactivity or target interactions?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding poses in HDAC or PLC active sites .
  • QM/MM calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration) .
  • Validation : Cross-check with experimental kinetic data (e.g., SPR or ITC binding constants) .

Q. How should researchers resolve contradictions in reported biological effects (e.g., pro- vs. anti-inflammatory outcomes)?

  • Dose dependency : Perform dose-response curves (e.g., 0.1–100 µM) to identify biphasic effects .
  • Model specificity : Compare results across cell types (e.g., endothelial vs. smooth muscle cells) .
  • Pathway inhibition : Use selective inhibitors (e.g., U73122 for PLC) to isolate mechanisms .

Q. What strategies improve selectivity for therapeutic targets (e.g., HDAC isoforms)?

  • Isoform-specific assays : Screen against recombinant HDAC1/6/8 using fluorogenic substrates .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetates) to enhance tissue-specific activation .
  • SAR analysis : Correlate substituent hydrophobicity (logP) with HDAC6 inhibition potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-trimethyl-N-(4-methylbenzyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4,6-trimethyl-N-(4-methylbenzyl)benzenesulfonamide

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